Gossypol Acetic Acid

Description

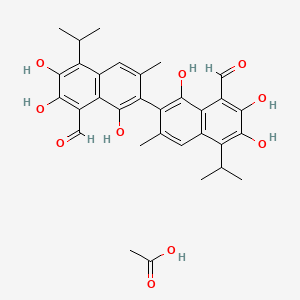

Structure

3D Structure of Parent

Properties

IUPAC Name |

acetic acid;7-(8-formyl-1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)-2,3,8-trihydroxy-6-methyl-4-propan-2-ylnaphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30O8.C2H4O2/c1-11(2)19-15-7-13(5)21(27(35)23(15)17(9-31)25(33)29(19)37)22-14(6)8-16-20(12(3)4)30(38)26(34)18(10-32)24(16)28(22)36;1-2(3)4/h7-12,33-38H,1-6H3;1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIOHNDKHQHVLKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=O)C(=C1C3=C(C4=C(C=C3C)C(=C(C(=C4C=O)O)O)C(C)C)O)O.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H34O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90921593 | |

| Record name | Acetic acid--1,1',6,6',7,7'-hexahydroxy-3,3'-dimethyl-5,5'-di(propan-2-yl)[2,2'-binaphthalene]-8,8'-dicarbaldehyde (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90921593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

578.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115038-46-5, 866541-93-7, 5453-04-3, 12542-36-8 | |

| Record name | Gossypol acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115038465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gossypol acetic acid, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866541937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gossypol acetic acid clathrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005453043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002702979 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19048 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid--1,1',6,6',7,7'-hexahydroxy-3,3'-dimethyl-5,5'-di(propan-2-yl)[2,2'-binaphthalene]-8,8'-dicarbaldehyde (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90921593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gossypol-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GOSSYPOL ACETIC ACID, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9GNI6VT5N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GOSSYPOL ACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7RL72610R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Isolation, Synthesis, and Derivatization Methodologies

Extraction and Purification from Natural Sources

Gossypol (B191359) is a naturally occurring polyphenolic compound found in pigment glands throughout the cotton plant (Gossypium sp.). asianpubs.orgumich.edunih.gov Its extraction and subsequent conversion to the more stable gossypol acetic acid form is a critical process for obtaining the pure compound for research and potential applications. umich.edu

Solvent extraction is the most prevalent technique for isolating gossypol from cottonseed or its byproducts like cottonseed meal and soapstock. researchgate.netresearchgate.net The process typically begins with a defatting step, where a non-polar solvent such as petroleum ether or gasoline is used to remove the bulk of the cottonseed oil. ias.ac.inmdpi.compreprints.org

Following defatting, a more polar solvent is employed to extract the gossypol itself. A variety of solvents and solvent systems have been explored to optimize extraction efficiency. Diethyl ether was historically used, where it was percolated through the oil-free seed kernels to dissolve the gossypol. ias.ac.in Other solvents like acetone (B3395972), chloroform (B151607), and ethanol (B145695) have also proven effective. ias.ac.innih.govbibliotekanauki.pl Chloroform, for instance, was found to be a satisfactory solvent that could be used on fresh seed meal without the preliminary oil removal step. ias.ac.in

Modern methods often utilize mixed solvent systems to enhance extraction yields. thepharmajournal.comtandfonline.com For example, combinations such as acetone-hexane, acetone-water, and butanol-ethanol-water have been successfully employed. thepharmajournal.comtandfonline.com The efficiency of these systems can be further improved by acidification. The inclusion of acids like phosphoric acid, citric acid, or oxalic acid helps to hydrolyze gossypol that is covalently bound to proteins in the cottonseed meal, thereby releasing it for extraction. researchgate.nettandfonline.comindianchemicalsociety.com

Table 1: Solvent Systems for Gossypol Extraction

| Solvent/System | Source Material | Key Findings/Efficiency | Reference |

|---|---|---|---|

| Gasoline then Diethyl Ether | Raw cottonseed kernels | A traditional method involving defatting followed by ether extraction. | ias.ac.in |

| Petroleum Ether then Diethyl Ether | Ground cottonseed | Standard laboratory procedure involving defatting and subsequent extraction. | mdpi.compreprints.org |

| Chloroform | Fresh seed meal | Found to be satisfactory, eliminating the need for a separate defatting step. | ias.ac.in |

| Acidic Methyl Ethyl Ketone (MEK) | Cottonseed soapstock | Used to hydrolyze and extract bound gossypol, with subsequent re-extraction of the aqueous phase. | researchgate.net |

| Butanol-Ethanol-Water (80:15:5 v/v) with Oxalic Acid | Defatted cottonseed meal | Achieved a high extraction rate of 94.73% under optimized conditions. | tandfonline.com |

| Acetone-Water (90:10 v/v) | Cottonseed kernel powder | Used in an optimized two-stage process for effective extraction. | researchgate.net |

| Ethanol | Defatted cottonseed meal | Considered a safer solvent; can remove about 61.55% of gossypol at 318K. | scispace.com |

Once the gossypol has been extracted into a solvent, the next step is to isolate it from the solution. This is commonly achieved by precipitating it as this compound, an equimolar crystalline complex formed between gossypol and acetic acid. researchgate.net This complex is more stable and easier to handle than free gossypol, which is prone to oxidation. umich.edu

The standard procedure involves concentrating the solvent extract (e.g., diethyl ether or MEK extract) and then adding glacial acetic acid, often dropwise, until the pH reaches approximately 3. researchgate.netias.ac.inmdpi.com The mixture is then sealed and left to stand in a dark, static environment for a period that can range from several hours to a week. ias.ac.inmdpi.compreprints.org During this time, bright yellow crystals of this compound precipitate out of the solution. mdpi.com The presence of moisture is known to inhibit this precipitation process, making anhydrous conditions preferable. ias.ac.in

An alternative, though more complex, method involves using aniline (B41778) to precipitate gossypol as a sparingly soluble anilino compound. ias.ac.in This compound can be separated and then treated with acid, such as concentrated sulfuric acid, to regenerate the gossypol, which is then purified by converting it into the acetic acid compound. ias.ac.in

The crude this compound obtained from precipitation requires further purification to remove impurities. A common and effective method is recrystallization. This involves dissolving the crude product in a suitable solvent, such as an ether-glacial acetic acid mixture, and allowing it to crystallize again. ias.ac.in A single recrystallization step can dramatically increase purity from around 87% to as high as 99%. researchgate.net The purification process also includes washing the crystalline precipitate with solvents like petroleum ether to remove residual oils and other soluble impurities. mdpi.compreprints.org

For achieving very high purity, advanced chromatographic techniques are employed. Silica (B1680970) gel-based methods are particularly useful and versatile. mdpi.com These include preparative Thin-Layer Chromatography (TLC) and column chromatography. mdpi.com High-Performance Liquid Chromatography (HPLC) is a powerful tool for both purifying and quantifying this compound. mdpi.comspkx.net.cncabidigitallibrary.org Typical HPLC methods use a reversed-phase column, such as a C18 column, with a mobile phase consisting of a solvent mixture like acetonitrile (B52724)/water or methanol (B129727)/water, often containing a small amount of phosphoric acid to improve peak shape and resolution. cabidigitallibrary.orgscispace.com

Furthermore, innovative techniques like ultrasound-assisted extraction and crystallization have been developed. The use of ultrasound can accelerate the dissolution and crystallization processes, leading to higher yields, improved purity, and a significant reduction in processing time. umich.edu

Table 2: Advanced Purification Techniques for this compound

| Technique | Key Parameters | Outcome | Reference |

|---|---|---|---|

| Recrystallization | Dissolving crude product in ether-glacial acetic acid mixture. | Purity can be increased from 87% to 99% in a single step. | researchgate.netias.ac.in |

| Preparative TLC | Silica gel G60 plate; ether:petroleum ether (1:1) solvent system. | Provides an additional purification step to obtain a suitable quantity in a short time. | mdpi.com |

| HPLC | Reversed-phase C18 column; mobile phase of acetonitrile/water with 0.1% phosphoric acid. | Accurate quantification and high-purity separation of gossypol and its degradation products. | cabidigitallibrary.org |

| Ultrasound-Assisted Crystallization | Crude product dissolved in acetone, acetic acid added, then treated in an ultrasound bath. | Reduces crystallization time by 75% and increases the content of this compound. | umich.edu |

Precipitation Methods for this compound Formation

Chemical Synthesis of this compound from Gossypol

The conversion of free gossypol into this compound is a straightforward chemical reaction. ontosight.ai This process is not only a method of synthesis but is also frequently employed as the final purification step for gossypol obtained via other routes. ias.ac.in

The synthesis involves dissolving purified free gossypol in a suitable organic solvent, such as acetone or diethyl ether. ias.ac.inpeerianjournal.com Glacial acetic acid is then added to this solution. This induces the formation of the gossypol-acetic acid (1:1) clathrate, which is a stable, crystalline complex that precipitates from the solution. researchgate.net The resulting solid can then be collected by filtration, washed, and dried. This method provides a reliable way to produce the stable this compound compound from its less stable free form. umich.edupeerianjournal.com

Design and Synthesis of Gossypol Derivatives and Analogs

While this compound is a key compound, significant research has been dedicated to the design and synthesis of its derivatives and analogs. tandfonline.comresearchgate.net The primary motivation for these structural modifications is to reduce the inherent toxicity associated with gossypol and to enhance its specific biological activities. rsc.org

Chemical modifications of the gossypol molecule primarily target its two reactive aldehyde groups and multiple hydroxyl groups. researchgate.netacs.org These functional groups offer versatile handles for synthetic chemists to create a diverse library of new compounds.

One of the most common strategies is the modification of the aldehyde groups, which are widely believed to contribute to gossypol's toxicity.

Formation of Schiff Bases: The aldehyde groups readily undergo condensation reactions with primary amines to form imino derivatives known as Schiff bases. mdpi.com This strategy has been used to create a wide array of derivatives, including those with stable radical groups (e.g., by reaction with 4-amino-TEMPO) or those incorporating fluorine atoms to alter the molecule's properties. mdpi.comscirp.org

Oxidation or Removal of Aldehyde Groups: Another approach involves the complete removal or oxidation of the aldehyde groups. For example, the synthesis of apogossypolone (B605540) involves the removal of the two aldehyde groups, while gossypolic acid is created by oxidizing them. These modifications can lead to derivatives with altered and sometimes more potent biological profiles.

The hydroxyl groups on the naphthalene (B1677914) rings are also targets for derivatization.

Glycosylation: The synthesis of glycosidic analogs has been achieved through reactions at the hydroxyl positions, potentially improving the solubility and pharmacokinetic properties of the parent compound. acs.org

These synthetic strategies allow for the fine-tuning of the gossypol scaffold, leading to the development of novel compounds with tailored chemical and biological characteristics. tandfonline.comresearchgate.net

Table 3: Examples of Gossypol Derivatives and Modification Strategies

| Derivative Name/Class | Modification Site | Strategy | Purpose | Reference |

|---|---|---|---|---|

| Gossypol Schiff Bases | Aldehyde groups | Condensation with primary amines. | Reduce toxicity while retaining or enhancing therapeutic effects. | researchgate.netmdpi.comscirp.org |

| Apogossypolone | Aldehyde groups | Complete removal of the two aldehyde groups. | Create a new, more potent small molecule inhibitor of certain proteins. | nih.gov |

| Gossypolic Acid | Aldehyde groups | Oxidation of aldehyde groups to carboxylic acids. | To create analogues with potentially higher potency. | |

| Gossypol Nitroxide Hybrid | Aldehyde groups | Condensation with 4-amino-TEMPO to form a Schiff base with a stable radical. | To create the first paramagnetic derivative of gossypol for specialized studies. | mdpi.com |

| Glycosidic Gossypol Analogs | Hydroxyl groups | Ultrasound-assisted glycosylation reaction. | To synthesize novel derivatives with potentially altered solubility and activity. | acs.org |

Stereoselective Synthesis of Enantiomers and Their Derivatives

The atropisomeric nature of gossypol, arising from restricted rotation around the 2,2'-binaphthyl (B165483) bond, results in two non-superimposable enantiomers, (+)-gossypol and (-)-gossypol. The distinct biological activities of the individual enantiomers have necessitated the development of stereoselective methods to obtain them in high optical purity. Methodologies have focused on two primary strategies: the resolution of racemic gossypol and, more recently, direct asymmetric synthesis. From these enantiomerically pure gossypol molecules, a variety of chiral derivatives can be synthesized.

Resolution of Racemic Gossypol via Diastereomeric Derivatives

The most established method for obtaining gossypol enantiomers is the chemical resolution of the racemic mixture, which is abundantly available from cottonseed. scispace.com This strategy involves reacting racemic gossypol with a chiral resolving agent, typically a chiral amine or amino acid derivative, to form a mixture of diastereomeric Schiff bases. scispace.comacs.org Due to their different physical properties, these diastereomers can be separated by techniques such as fractional crystallization or chromatography. acs.org Subsequent hydrolysis of the separated diastereomers yields the individual, optically pure gossypol enantiomers. scispace.com

Several chiral resolving agents have been successfully employed. Early methods utilized chiral amines like (R)- or (S)-methylphenylethylamine. scispace.com More efficient resolutions have been achieved using chiral amino alcohols and amino acid esters. scispace.com For instance, L-phenylalaninol has been used to form diastereomeric adducts that are readily separable by high-performance liquid chromatography (HPLC) on an achiral reverse-phase column. scispace.com

A particularly effective method involves the use of D-tryptophan methyl ester. The reaction with racemic gossypol quantitatively yields two diastereomeric adducts. One adduct precipitates from the reaction mixture and can be isolated by filtration, while the other remains in the mother liquor and is recovered by evaporation. Acid hydrolysis of these separated adducts, using a specific ratio of acetic acid and ether, liberates the S-(+)-gossypol and R-(-)-gossypol enantiomers in high yields and high enantiomeric excess. oaji.net

Table 1: Selected Methods for the Resolution of Racemic Gossypol

| Chiral Resolving Agent | Separation Technique | Key Findings & Conditions | Reference |

|---|---|---|---|

| L-Phenylalaninol | Reverse-Phase HPLC | Forms diastereomeric adducts quantitatively. Baseline resolution is achieved on an achiral C18 column. Hydrolysis with 2N HCl yields the individual enantiomers. | scispace.com |

| L-Phenylalanine methyl ester | Flash Chromatography | Reacts with racemic gossypol to form diastereomeric Schiff's bases, which are then separated. Hydrolysis with H₂SO₄ in a diethyl ether/acetic acid mixture yields the resolved gossypol atropisomers. | nih.gov |

| D-Tryptophan methyl ester | Filtration / Evaporation | Diastereomeric adducts are formed quantitatively. One adduct is isolated by filtration and the other by evaporation of the mother liquor. Acid hydrolysis (acetic acid:ether 4:1) affords enantiomers in high yield and >98% enantiomeric excess. | oaji.net |

Asymmetric Synthesis of the Gossypol Skeleton

While resolution is effective, direct asymmetric synthesis provides a more elegant and potentially more efficient route to enantiomerically pure gossypol. A significant breakthrough in this area has been the development of an enantioselective Suzuki-Miyaura cross-coupling reaction to construct the axially chiral tetra-ortho-substituted biaryl core of gossypol. nih.govsci-hub.st

This approach utilizes a palladium catalyst in conjunction with a specially designed P-chiral monophosphorus ligand, known as BaryPhos. nih.govmdpi.com The rational design of BaryPhos is crucial for stereoinduction, enabling efficient discrimination between the two ortho substituents on the coupling partners. nih.govsci-hub.st The protocol has proven to be robust and practical, allowing for a concise synthesis of the therapeutically valuable gossypol molecule with excellent enantioselectivity. nih.govmdpi.com This method represents one of the most versatile and straightforward approaches for the direct formation of the C(sp²)-C(sp²) axis in such complex biaryls. sci-hub.stsci-hub.st

Table 2: Enantioselective Suzuki-Miyaura Cross-Coupling for Gossypol Synthesis

| Reaction Type | Catalyst System | Key Feature | Outcome | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Cross-Coupling | Palladium catalyst with P-chiral monophosphorus ligand (BaryPhos) | Noncovalent interactions between the ligand and the two coupling partners enable highly efficient stereoinduction during the formation of the biaryl axis. | Provides access to challenging chiral tetra-ortho-substituted biaryls in excellent yields and enantioselectivities. Successfully applied to the concise asymmetric synthesis of gossypol. | nih.govsci-hub.stmdpi.com |

Synthesis of Enantiomerically Pure Derivatives

Once the individual (+)- and (-)-gossypol enantiomers are isolated, they serve as chiral building blocks for the synthesis of various derivatives, most commonly Schiff bases. acs.orgnih.gov These derivatives are often synthesized to enhance specific biological profiles or improve physicochemical properties. nih.govresearchgate.net The synthesis is typically straightforward, involving the condensation of the aldehyde groups of an enantiomerically pure gossypol with a selected amine. rsc.org

A one-pot process termed "Simultaneous Extraction and Chemical Modification" (SECheM) has been developed to access enantiomerically pure Schiff base derivatives directly from ground plant material. acs.orgnih.gov In this method, a chiral amine is used during the extraction process, which traps the freshly extracted racemic gossypol to form diastereomeric Schiff bases. acs.org These diastereomers are then separated by chromatography to provide the enantiomerically pure derivatives in a highly efficient two-step procedure. acs.orgresearchgate.net This innovative methodology avoids the laborious isolation and purification of the unstable gossypol intermediate. acs.org

Table 3: Examples of Enantiopure Gossypol Schiff Base Derivatives

| Gossypol Enantiomer | Reactant Amine | Synthesis Method | Significance | Reference |

|---|---|---|---|---|

| (+)- and (-)-Gossypol | Various chiral amines (e.g., (R)-(-)-2-phenylglycinol) | SECheM process: Soxhlet extraction of ground Cienfuegosia digitata roots in the presence of the chiral amine, followed by chromatographic separation of diastereomers. | Provides direct access to enantiomerically pure Schiff base atropisomers with good overall yield and high enantiomeric purities. | acs.orgresearchgate.net |

| (+)- and (-)-Gossypol | Various amino-containing compounds | Refluxing the pure gossypol enantiomer with the desired amine in ethanol, often in the presence of a base like NaOH. | Allows for the synthesis of a wide array of chiral derivatives for biological evaluation. The chirality of the gossypol backbone is a key factor influencing activity. | rsc.org |

Pharmacological Characterization in Pre Clinical Research

Pharmacokinetic Studies in Animal Models

The journey of Gossypol (B191359) Acetic Acid through the body has been mapped in various animal models, revealing a complex profile of absorption, distribution, metabolism, and excretion, with significant differences observed between its stereoisomers.

Absorption, Distribution, Metabolism, and Excretion Profiles

The absorption, distribution, metabolism, and excretion (ADME) of gossypol is complex and species-dependent. scholarsresearchlibrary.com In rats, gossypol demonstrates a slow rate of absorption from the gastrointestinal tract, with one study noting a half-life in the gut of 9.6 hours. scholarsresearchlibrary.com Animal studies also indicate that gossypol feeding can reduce the intestinal uptake of several nutrients, including glucose, alanine, and leucine, suggesting an interaction with intestinal transport proteins. mdpi.com

Following absorption, gossypol is widely distributed throughout the body. scholarsresearchlibrary.com After oral administration of radiolabeled gossypol in rats, peak radioactivity was observed in various organs between 4 and 9 days post-administration, indicating a long retention time. scholarsresearchlibrary.com The compound has been found in most major visceral organs and the brain. scholarsresearchlibrary.com The absorbed compound tends to accumulate in the liver and kidneys. nih.gov

Metabolism of gossypol in rats occurs exclusively through glucuronidation. mdpi.comresearchgate.net Biliary excretion is the primary route of elimination for both the unchanged parent compound and its glucuronide metabolites. nih.govresearchgate.net Studies in rats showed that 5.0–20% of the compound is cleared via biliary excretion in its unchanged form, while a significant amount is excreted as glucuronides. researchgate.net Fecal excretion is the main route of elimination, with studies in rats showing that over 70% of an oral dose is excreted in the feces within five days, while urinary excretion is minimal. nih.gov

Compound Degradation Characteristics in Biological Matrices

The stability and degradation of gossypol are influenced by its environment. The (-)-enantiomer of gossypol is reported to be degraded more slowly than the (+)-enantiomer, which contributes to its higher biological activity. mdpi.comnih.gov

While in vivo degradation pathways are primarily metabolic, the chemical structure of gossypol is susceptible to enzymatic action in other biological systems. For instance, the enzyme laccase, found in some fungi and bacteria, can effectively degrade gossypol. reading.ac.ukmdpi.com Studies have shown that bacterial laccases can achieve complete degradation of free gossypol, often by targeting the compound's aldehyde groups for oxidation. mdpi.comresearchgate.net This process has been shown to eliminate its hepatotoxicity in vitro. mdpi.comresearchgate.net Fermentation of cottonseed meal by various microorganisms, such as Lactobacillus agilis and Candida tropicalis, also leads to significant degradation of gossypol. mdpi.com

Enantiomer-Specific Pharmacokinetic Differences

Gossypol exists as two atropisomers, the (+)- and (-)-enantiomers, which exhibit markedly different pharmacokinetic profiles. mdpi.comnih.gov These differences are a critical aspect of its pharmacology, as the (-)-enantiomer is the more biologically active form. mdpi.comnih.gov

A key difference lies in their interaction with plasma proteins. bioscientifica.com In vitro and in vivo studies in rats have shown that there is differential binding to plasma proteins, which plays a significant role in their disposition. bioscientifica.com This leads to a more rapid disappearance of the (-)-enantiomer from the blood plasma compared to the (+)-isomer. bioscientifica.com

The elimination half-life of the enantiomers also differs significantly between species. In humans who received the compounds orally, the elimination half-life of (+)-gossypol was 29 times longer than that of (-)-gossypol. nih.gov A similar, though less pronounced, difference was seen in dogs, where the elimination half-life and volume of distribution of (+)-gossypol were five and six times greater than those of (-)-gossypol, respectively. nih.gov Consequently, the peak plasma concentration and the area under the curve (AUC) of the (+)-gossypol isomer are significantly greater than those of the (-)-isomer after oral administration in men. nih.gov The higher rates of mass transfer for the (-)-enantiomer suggest it is eliminated from the central compartment more readily. nih.govbioscientifica.com

Pharmacodynamic Interactions at Molecular and Cellular Levels

At the molecular level, gossypol acetic acid interacts with several cellular components, leading to the inhibition of key enzymes and the modulation of critical protein-protein interactions.

Direct Binding to Cellular Components

A primary mechanism of gossypol's action is its direct binding to anti-apoptotic proteins of the Bcl-2 family. nih.gov The biologically active (R)-(-)-gossypol enantiomer (also known as AT-101) functions as a BH3 mimetic, binding to the BH3-binding groove of these proteins. medchemexpress.comselleck.co.jp This binding disrupts their function, which is to prevent programmed cell death. tandfonline.com Competitive binding assays have determined the binding affinities (Ki) of (R)-(-)-gossypol acetic acid for several Bcl-2 family members. It binds to Mcl-1, Bcl-2, and Bcl-xL with Ki values of approximately 0.17-0.18 µM, 0.26-0.32 µM, and 0.48 µM, respectively. medchemexpress.comselleck.co.jptandfonline.com

Beyond the Bcl-2 family, gossypol has been shown to interact with other cellular targets. Research indicates it binds to the RNA-binding protein Musashi-1 (MSI1) with an affinity similar to that for Bcl-xL (Ki = 476 ± 273 nM). nih.gov Furthermore, studies have demonstrated that gossypol can interact directly with lipid bilayer membranes, inducing changes in their electrochemical properties. nih.gov

Enzyme Inhibition Profiles

This compound is a potent inhibitor of various enzymes, particularly dehydrogenases involved in energy metabolism. nih.gov It has been identified as a powerful inhibitor of several NAD-linked enzymes. nih.govnih.gov

Studies on human spermatozoal enzymes found gossypol to be a noncompetitive inhibitor of lactate (B86563) dehydrogenase (LDH) and malate (B86768) dehydrogenase (MDH). nih.gov It also inhibits glyceraldehyde-3-phosphate dehydrogenase (GA3PDH) and isocitrate dehydrogenase (ICDH). nih.gov For some enzymes, like human LDH and MDH, the inhibition is competitive with respect to the coenzyme (NADH) and non-competitive regarding the substrate. nih.gov

More recently, gossypol has been classified as a pan-histone deacetylase (HDAC) inhibitor, affecting enzymes in Class I, II, and IV. nih.govnih.gov A screening assay demonstrated that gossypol could inhibit individual HDAC isoenzymes by 56.0% to 82.7%. nih.gov This inhibition leads to the hyperacetylation of proteins like histone H3. nih.gov

Receptor and Ion Channel Modulation

This compound has been shown to interact with various receptors and ion channels, influencing cellular processes. One of the key interactions is with the glucose transporter 1 (GLUT1). physiology.org Research indicates that gossypol acts as a potent inhibitor of GLUT1, a protein abundant in human erythrocytes and various cancer cells. physiology.org It competitively inhibits the transport of methylglucose and deoxyglucose in a dose-dependent manner. physiology.org Studies using human erythrocytes and cell lines overexpressing GLUT1 have demonstrated that approximately 30 μM of gossypol can inhibit 50% of glucose uptake. physiology.org This inhibition is achieved through direct interaction with the sugar transport protein. physiology.org Further analysis has revealed that gossypol displaces the binding of cytochalasin B, a known GLUT1 inhibitor, in a mixed noncompetitive manner, suggesting a distinct but interfering binding site on the transporter. physiology.org

In addition to its effects on glucose transporters, gossypol has been found to modulate the activity of CaV3 voltage-gated calcium channels. researchgate.net These channels are implicated in the regulation of cell growth and apoptosis in certain cancers. researchgate.net Pre-clinical studies have shown that gossypol blocks CaV3 channel isoforms in a concentration- and use-dependent manner, interacting with the closed, activated, and inactivated states of the channels. researchgate.net This blockade of calcium influx can disrupt intracellular calcium signaling, a critical component of various cellular functions.

Furthermore, gossypol has been reported to up-regulate the expression of somatostatin (B550006) receptors 2 and 5 in DU-145 prostate cancer cells. preprints.org The modulation of these G protein-coupled receptors can influence downstream signaling pathways involved in cell proliferation and hormone secretion.

Table 1: this compound Interaction with Receptors and Ion Channels

| Target | Effect | Cell/System Studied | Key Findings |

|---|---|---|---|

| Glucose Transporter 1 (GLUT1) | Inhibition of glucose transport | Human erythrocytes, HL-60 cells, CHO cells overexpressing GLUT1 | Potent, dose-dependent inhibition of methylglucose and deoxyglucose uptake. Competes with cytochalasin B binding. physiology.org |

| CaV3 Voltage-Gated Calcium Channels | Blockade of channel activity | Colorectal cancer cell lines (HCT116, SW480, SW620) | Concentration- and use-dependent blockade, interacting with multiple channel conformations. researchgate.net |

| Somatostatin Receptors 2 and 5 | Upregulation of expression | DU-145 prostate cancer cells | Increased receptor expression, potentially altering cellular response to somatostatin. preprints.org |

Intracellular Signaling Pathway Modulation

This compound exerts its pharmacological effects by modulating a complex network of intracellular signaling pathways, many of which are central to cell survival, proliferation, and apoptosis.

A primary mechanism of gossypol's action is its role as a BH3 mimetic, targeting the Bcl-2 family of proteins. aacrjournals.orgtandfonline.comtandfonline.com It binds to the BH3 binding pocket of anti-apoptotic proteins like Bcl-2 and Bcl-xL, thereby disrupting their ability to sequester pro-apoptotic proteins such as Bak and Bax. aacrjournals.orgmdpi.com This disruption leads to the activation of the mitochondrial or intrinsic apoptotic pathway. aacrjournals.orgtandfonline.com The interaction is non-selective, as gossypol can bind to various Bcl-2 family members. aacrjournals.org In cells with high levels of Bcl-2, gossypol can also induce autophagy by blocking the interaction between Bcl-2 and Beclin 1 at the endoplasmic reticulum. tandfonline.com

Gossypol also significantly impacts the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govcapes.gov.br It has been shown to suppress NF-κB activity and the expression of NF-κB-regulated genes in various cancer cell lines. tandfonline.comcapes.gov.brnih.gov This inhibition can down-regulate the expression of anti-apoptotic proteins like IAP-1, IAP-2, and X-linked IAP, further promoting apoptosis. tandfonline.com In mouse T lymphocytes, gossypol has been observed to down-regulate the activation of NF-κB, as well as the NFAT and AP-1 signal transduction pathways. nih.govresearchgate.net

The compound also modulates several protein kinase-mediated signaling cascades. It has been shown to inhibit protein kinase C (PKC) activity. tandfonline.comiiarjournals.orgwikipedia.org Furthermore, gossypol can suppress the phosphorylation of key kinases involved in angiogenesis, such as Src, FAK, AKT, and ERK, which are downstream of VEGFR2 activation. nih.gov In the context of leukemia stem cells, this compound has been found to inhibit the IL-6/JAK1/STAT3 signaling pathway. wjgnet.com Other studies have pointed to its ability to modulate the PI3K/Akt pathway researchgate.netnih.govresearchgate.net and the TGF-β/Akt signaling pathway. nih.gov

Table 2: Modulation of Intracellular Signaling Pathways by this compound

| Signaling Pathway | Effect | Cell/System Studied | Key Findings |

|---|---|---|---|

| Bcl-2 Family (Intrinsic Apoptosis) | Inhibition of anti-apoptotic Bcl-2 and Bcl-xL; BH3 mimetic | Various cancer cell lines | Binds to BH3 pocket, releasing pro-apoptotic proteins Bak and Bax, inducing apoptosis. aacrjournals.orgtandfonline.commdpi.com |

| NF-κB Signaling | Suppression of activity and gene expression | Human leukemia U937 cells, mouse T lymphocytes | Down-regulates NF-κB activation and expression of related anti-apoptotic genes. tandfonline.comnih.govcapes.gov.br |

| Protein Kinase C (PKC) | Inhibition of activity | Spermatocytes | Correlates with induction of apoptotic DNA fragmentation. tandfonline.comiiarjournals.org |

| VEGFR2 Signaling | Suppression of downstream kinase phosphorylation | Human umbilical vein endothelial cells (HUVECs) | Inhibits VEGF-induced phosphorylation of Src, FAK, AKT, and ERK. nih.gov |

| IL-6/JAK1/STAT3 Signaling | Inhibition | Leukemia stem cells | Decreases stemness and enhances chemosensitivity. wjgnet.com |

| PI3K/Akt Signaling | Inhibition | Gastric cancer cells | Identified as a key pathway in network pharmacology analysis and experimental validation. researchgate.netnih.govresearchgate.net |

| TGF-β/Akt Signaling | Modulation | Prostate cancer cells | Contributes to antiproliferative effects. nih.govmdpi.com |

| NFAT and AP-1 Signaling | Down-regulation of activation | Mouse T lymphocytes | Contributes to immunosuppressive effects. nih.govresearchgate.net |

Molecular and Cellular Mechanisms of Action

Induction of Programmed Cell Death

Gossypol (B191359) acetic acid is a potent inducer of apoptosis, a form of programmed cell death, through several interconnected mechanisms. mdpi.com

A primary mechanism by which gossypol acetic acid induces apoptosis is through the direct inhibition of anti-apoptotic proteins belonging to the B-cell lymphoma 2 (Bcl-2) family. These proteins, including Bcl-2, Bcl-xL, and Mcl-1, are often overexpressed in cancer cells, contributing to their survival and resistance to therapy. aacrjournals.orgmdpi.com this compound functions as a BH3 mimetic, binding to the BH3 groove of these anti-apoptotic proteins. medchemexpress.comdovepress.com This action displaces pro-apoptotic proteins, such as Bax and Bak, which can then trigger the apoptotic cascade. The R-(-) enantiomer of gossypol, in particular, has been shown to bind to Bcl-2, Bcl-xL, and Mcl-1 with high affinity. medchemexpress.comselleckchem.commedchemexpress.com

Interactive Data Table: Binding Affinity of (R)-(-)-Gossypol Acetic Acid to Bcl-2 Family Proteins

| Protein | Binding Affinity (Ki) |

|---|---|

| Mcl-1 | 0.18 µM - 170±10 nM |

| Bcl-2 | 0.32 µM - 260±30 nM |

Note: Lower Ki values indicate stronger binding affinity. Data sourced from multiple studies. medchemexpress.comdovepress.comselleckchem.commedchemexpress.comambeed.cn

The induction of apoptosis by this compound is mediated by the activation of caspases, a family of cysteine proteases that execute programmed cell death. nih.gov Treatment with this compound leads to the activation of initiator caspases, such as caspase-9, and effector caspases, including caspase-3 and caspase-7. nih.govselleckchem.comnih.gov The activation of caspase-9 is indicative of the involvement of the mitochondrial apoptotic pathway. nih.govoncotarget.com Once activated, effector caspases cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. selleckchem.commdpi.com Studies have demonstrated that caspase inhibitors can significantly reduce this compound-induced apoptosis, confirming the caspase-dependent nature of this process. nih.govnih.gov

This compound directly targets the mitochondria, leading to the perturbation of the intrinsic pathway of apoptosis. nih.govaacrjournals.org This involves the disruption of the mitochondrial membrane potential (ΔΨm). nih.govnih.gov The loss of mitochondrial membrane integrity results in the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm, most notably cytochrome c. mdpi.comaacrjournals.org Cytosolic cytochrome c then participates in the formation of the apoptosome, which in turn activates caspase-9 and initiates the caspase cascade. mdpi.com Research has shown that gossypol can induce cytochrome c release even in cells that overexpress anti-apoptotic proteins like Bcl-2, indicating a direct action on the mitochondria. aacrjournals.org

This compound has been shown to induce DNA damage and fragmentation, a key feature of apoptosis. mdpi.cominternationalscholarsjournals.com This can be observed through methods like the comet assay, which reveals DNA strand breaks. internationalscholarsjournals.com The compound can induce the phosphorylation of H2AX (to form γH2AX), a marker of DNA double-strand breaks. nih.govnih.govscispace.com This phosphorylation is mediated by kinases from the phosphatidylinositol 3-kinase (PI3K) family, such as ATM, ATR, and DNA-PK. nih.govnih.gov Furthermore, gossypol treatment leads to the cleavage of poly (ADP-ribose) polymerase (PARP), a DNA repair enzyme, by activated caspases. mdpi.comselleckchem.commdpi.com The cleavage of PARP and the activation of caspase-activated deoxyribonuclease (CAD) contribute to the internucleosomal DNA fragmentation observed during apoptosis. mdpi.comresearchgate.net

Mitochondrial Pathway Perturbation

Cell Cycle Regulation and Arrest

In addition to inducing apoptosis, this compound can modulate the cell cycle, leading to cell cycle arrest. allgenbio.com Studies have demonstrated that gossypol can induce arrest in the G0/G1 phase of the cell cycle. nih.govallgenbio.comnih.gov This prevents cells from entering the S phase, thereby inhibiting DNA replication and proliferation. allgenbio.com The mechanism of cell cycle arrest involves the modulation of key regulatory proteins. For instance, gossypol has been shown to decrease the expression of cyclin D1 and cyclin-dependent kinase 4 (CDK4). mdpi.com This arrest in the G0/G1 phase has been observed in various cell lines, including gastric cancer and prostate cancer cells. mdpi.comnih.gov

Interactive Data Table: Effect of this compound on Cell Cycle Distribution in Gastric Cancer Cells

| Cell Line | Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

|---|---|---|---|---|

| SGC-7901 | Control | 42.6% | Not specified | Not specified |

| SGC-7901 | 10 µM GAA | 51.3% | Not specified | Not specified |

| MGC-803 | Control | Not specified | Not specified | Not specified |

Note: Data from a study on gastric cancer cells. nih.gov

Modulation of Redox Homeostasis and Oxidative Stress

This compound exhibits a dual role in modulating the cellular redox environment. It can act as both a pro-oxidant and an antioxidant depending on the cellular context. In many cancer cells, this compound induces oxidative stress by increasing the production of reactive oxygen species (ROS). nih.govnih.gov This elevation in ROS can lead to cellular damage and contribute to the induction of apoptosis. nih.gov The increase in ROS is often associated with mitochondrial dysfunction. nih.govnih.gov

Conversely, in certain contexts, this compound has demonstrated antioxidant properties. nih.govtandfonline.comiomcworld.com It has been shown to increase the activity of antioxidant enzymes like glutathione (B108866) peroxidase. In retinal pigment epithelial cells, for example, this compound was found to prevent oxidative stress-induced necrosis by inducing an antioxidative response and inhibiting the accumulation of excessive ROS. nih.govtandfonline.comiomcworld.com This protective effect is mediated through the regulation of the FoxO3/Sestrin2 pathway. nih.govtandfonline.com This complex and context-dependent modulation of redox homeostasis is a critical aspect of the biological activity of this compound. mdpi.comingentaconnect.com

Reactive Oxygen Species Generation

This compound is known to induce the production of reactive oxygen species (ROS) in various cell types. tandfonline.comnih.govwjgnet.com This generation of ROS can lead to oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species and the cell's ability to detoxify these reactive products. Oxidative injury resulting from the generation of ROS is considered a potential mechanism for some of the biological effects of gossypol. tandfonline.comnih.gov

The pro-oxidant activity of this compound has been observed in various experimental models. For example, it has been shown to stimulate the generation of hydroxyl radicals and cause DNA damage. researchgate.net This ability to induce oxidative stress is a critical aspect of its mechanism of action, contributing to its effects on cell viability and function.

Antioxidant Enzyme System Modulation

This compound has been found to modulate the activity of various antioxidant enzymes. In rat testes, treatment with this compound resulted in decreased activities of catalase and glutathione peroxidase, two key enzymes involved in protecting against oxidative damage caused by hydrogen peroxide. tandfonline.comnih.gov Additionally, the levels of other antioxidants such as glucose-6-phosphate dehydrogenase, superoxide (B77818) dismutase, glutathione reductase, α-tocopherol, and ascorbate (B8700270) were also reduced in gossypol-treated animals. tandfonline.comnih.gov

This compromised antioxidant defense system, coupled with the increased generation of reactive oxygen species, can lead to a state of oxidative injury. tandfonline.comnih.gov However, the effect of this compound on antioxidant enzymes can be complex and may vary depending on the cell type and experimental conditions. For example, in a study on human cervix cancer cells, gossypol was investigated for its potential to inhibit antioxidant enzymes like catalase, glutathione reductase, and glutathione-S-transferase. uhod.org

In contrast, some studies have reported that this compound can induce an antioxidative response. For instance, it has been shown to prevent oxidative stress-induced retinal pigment epithelial necrosis by regulating the FoxO3/Sestrin2 pathway, which is involved in the cellular antioxidant response. nih.gov This suggests that the interaction of this compound with the antioxidant enzyme system is multifaceted and may involve both inhibitory and inductive effects.

Other Mechanistic Pathways

Autophagy Modulation

This compound has been identified as a modulator of autophagy, a cellular process involving the degradation of cellular components through the lysosomal machinery. researchgate.net It has been shown to induce autophagy in various cancer cell lines. mdpi.com This induction of autophagy can occur through different mechanisms.

One proposed mechanism involves the disruption of the interaction between Bcl-2 and Beclin-1, a key protein in the initiation of autophagy. researchgate.net By binding to Bcl-2, gossypol can release Beclin-1, allowing it to initiate the formation of autophagosomes. researchgate.net However, it has also been suggested that gossypol can induce autophagy through a Beclin-1-independent mechanism. researchgate.net

In the context of Huntington's disease, gossypol acetate (B1210297) has been identified as a novel modulator of VCP (valosin-containing protein), a protein involved in proteostasis. nih.gov It promotes the autophagic degradation of mutant huntingtin by facilitating the formation of a VCP/p97-LC3-mHTT complex. nih.gov The modulation of autophagy by this compound can have different outcomes depending on the cellular context, leading to either cell survival or cell death. researchgate.net

Angiogenesis Inhibition Mechanisms

This compound has been shown to possess anti-angiogenic properties, meaning it can inhibit the formation of new blood vessels. nih.gov This is a crucial mechanism in its potential anticancer effects, as tumors require a blood supply to grow and metastasize.

One of the primary ways this compound inhibits angiogenesis is by downregulating the expression of vascular endothelial growth factor (VEGF), a potent stimulator of angiogenesis. nih.govjournalofoncology.org By suppressing VEGF, this compound can effectively reduce the formation of new blood vessels, thereby limiting tumor growth. nih.gov

Studies have shown that AT-101 (R-(-)-gossypol acetic acid) can decrease VEGF levels in glioblastoma cell lines. journalofoncology.org Furthermore, a derivative of gossypol, apogossypolone (B605540) (ApoG2), has been shown to inhibit angiogenesis by inhibiting the proliferation of human umbilical vein endothelial cells (HUVECs), inducing their apoptosis, and reducing their migration and tube formation. mdpi.comwaocp.org

Interference with Cellular Ion Transport

This compound has been found to interfere with the transport of ions across cellular membranes, particularly calcium ions (Ca2+). nih.gov In studies on ram and bull spermatozoa, this compound was shown to inhibit the activity of Mg-ATPase and Ca-Mg-ATPase, as well as calcium uptake by plasma membranes. nih.gov

At a concentration of 10 microM, gossypol almost completely inhibited these processes, and at 40 microM, it even caused a release of accumulated calcium from the membrane vesicles. nih.gov This suggests that this compound can disrupt the normal functioning of ion pumps and channels in the cell membrane.

Furthermore, research on rat liver mitochondria has indicated that gossypol can release mitochondrial calcium, an effect that is associated with changes in membrane fluidity. doi.org The ability of gossypol to modify the mitochondrial concentration of Ca2+ is another aspect of its interference with cellular ion transport. doi.org Studies on the isolated intestine of the eel have also suggested that gossypol alters ion transport by acting on both transcellular and paracellular pathways. researchgate.net

Gene and Protein Expression Modulation

This compound can significantly modulate the expression of a wide range of genes and proteins, which underlies many of its biological activities. mdpi.comspandidos-publications.com

In human pancreatic cancer cells, gossypol treatment was found to alter the expression of 595 genes, with 254 being upregulated and 341 downregulated. jmb.or.kr Notably, it upregulated the expression of DNA damage-inducible transcript 3 (DDIT3), also known as CHOP, which is involved in endoplasmic reticulum stress-induced apoptosis. jmb.or.kr

In triple-negative breast cancer cells, gossypol was found to upregulate the expression of several pro-apoptotic genes, including GADD45A and BNIP3, while repressing the expression of the apoptosis-suppressor gene BIRC5. spandidos-publications.com A significant increase in TNF gene expression was also observed in one of the cell lines. spandidos-publications.com

Furthermore, in mouse macrophages, gossypol treatment led to a dramatic increase in the mRNA levels of proinflammatory cytokines such as TNF and COX2. mdpi.com It also affects the expression of proteins involved in cell cycle regulation and signaling pathways. mdpi.com For example, a derivative of gossypol, ApoG2, has been shown to inhibit c-Myc expression. mdpi.com The ability of this compound to modulate gene and protein expression is a key element of its multifaceted mechanism of action.

Inhibition of Nucleic Acid Synthesis

This compound has been identified as a significant inhibitor of nucleic acid synthesis, a key factor in its biological activities. Its effects are multifaceted, targeting several critical enzymes and processes involved in both DNA and RNA replication and transcription.

Inhibition of DNA Synthesis

This compound demonstrates a notable capacity to disrupt DNA synthesis. This is achieved through the inhibition of key enzymes essential for DNA replication and repair. Research has shown that gossypol is a specific inhibitor of DNA synthesis in cultured cells, particularly at low concentrations. nih.goviiarjournals.org This inhibitory action is not due to direct interaction with the DNA molecule itself, but rather through its effects on the enzymatic machinery of replication. nih.gov

One of the primary targets of gossypol is DNA polymerase α , a major enzyme responsible for DNA replication in eukaryotic cells. nih.gov Studies have revealed that gossypol inhibits the activity of DNA polymerase α in a manner that is dependent on both time and dose. nih.gov Kinetic analyses have further elucidated this mechanism, showing that gossypol acts as a noncompetitive inhibitor of DNA polymerase α with respect to all four deoxyribonucleotide triphosphates (dNTPs) and the activated DNA template. nih.gov This inhibition does not seem to involve metal chelation or the reduction of sulfhydryl groups on the enzyme. nih.gov

In addition to DNA polymerase α, gossypol also inhibits DNA polymerase β in a dose-dependent manner. nih.gov However, it has been observed to have no effect on DNA polymerase γ. nih.gov The inhibition of these polymerases contributes to the S-phase block in the cell cycle caused by gossypol. nih.gov

The inhibitory effect of gossypol on DNA synthesis has been quantified in various cancer cell lines. For instance, in PC3 human prostate cancer cells, (±)-gossypol was found to decrease DNA synthesis in a dose-dependent manner. iiarjournals.org

| Concentration of (±)-Gossypol (µM) | Reduction in DNA Synthesis (%) |

|---|---|

| 0.5 | 25.6 |

| 1.0 | 36.1 |

| 2.0 | 51.4 |

Inhibition of RNA Synthesis

This compound also exhibits inhibitory effects on RNA synthesis, particularly demonstrated through its action against viral RNA-dependent RNA polymerases (RdRps). connectedpapers.comresearchgate.netnih.gov This has been a key area of investigation for its antiviral properties.

Research has identified gossypol as a broad-spectrum inhibitor of coronaviruses by targeting their RdRp enzymes. connectedpapers.comresearchgate.netnih.gov Cryo-electron microscopy has revealed that two gossypol molecules can occupy the active site of the SARS-CoV-2 RdRp, effectively blocking the formation of the essential RdRp-RNA complex. researchgate.net This inhibitory action has been observed against various coronaviruses, including alphacoronaviruses and betacoronaviruses. researchgate.net

The inhibitory concentration (IC50) of gossypol in suppressing the activity of an ARE-driven luciferase reporter, which reflects a component of gene expression regulation, was found to be approximately 1.56 μM. nih.gov

While much of the research has focused on viral RNA polymerases, gossypol's impact on cellular RNA synthesis is also an area of interest. For example, it has been shown to decrease the mRNA levels of human telomerase reverse transcriptase (hTERT). tandfonline.com

| Enzyme | Type of Inhibition | Key Findings | References |

|---|---|---|---|

| DNA Polymerase α | Noncompetitive | Inhibits with respect to all four dNTPs and the DNA template. | nih.gov |

| DNA Polymerase β | Dose-dependent | Inhibited by gossypol. | nih.gov |

| DNA Polymerase γ | None | Not affected by gossypol. | nih.gov |

| Topoisomerase II | Class II Inhibitor | Interferes with catalytic function without causing DNA strand breaks. | core.ac.ukresearchgate.net |

| RNA-Dependent RNA Polymerase (Coronavirus) | Inhibitor | Blocks the enzyme's active site. | researchgate.netresearchgate.net |

Pre Clinical Biological Activities and Potential Research Applications

Anticancer Activity in In Vitro and In Vivo Models

Gossypol (B191359) acetic acid and its derivatives have demonstrated significant antineoplastic properties in a wide array of pre-clinical cancer models. mdpi.com The research highlights its broad-spectrum efficacy, diverse mechanisms of action, and its potential to work in concert with established anticancer treatments.

In vitro and in vivo studies have established that gossypol acetic acid exhibits cytotoxic and antiproliferative effects against a diverse range of human cancers. researchgate.net Its activity has been documented in cancers of the genital system, such as prostate and cervical cancer, as well as in malignancies affecting other systems, including pancreatic, colon, breast, lung, and head and neck cancers. nih.gov Research has confirmed its effectiveness against various cancer cell lines, including those from adrenal, breast, colon, cervical, and central nervous system (CNS) tumors. nih.gov In animal models, gossypol administered orally was found to significantly reduce tumor weight in nude mouse xenografts of primitive neuroectodermal tumors. nih.gov

Table 1: Spectrum of Cancers Investigated in Pre-clinical Studies with this compound

| Cancer Type | Investigated Models (Cell Lines / In Vivo) |

|---|---|

| Breast Cancer | MCF-7, MDA-MB-231, MDA-MB-468, ZR-75-1, T47D nih.gov |

| Pancreatic Cancer | BxPC-3, MIA PaCa-2 nih.gov |

| Colon Cancer | COLO 225, HT-29, LoVo, HCT116, RKO researchgate.netnih.gov |

| Cervical Cancer | HeLa, SiHa nih.govnih.gov |

| Lung Cancer | H1975, H1299, H358 (Non-Small Cell) nih.gov |

| Prostate Cancer | DU-145, PC-3, VCaP (Xenograft) mdpi.comresearchgate.net |

| Head and Neck Cancer | Nasopharyngeal Carcinoma (Xenograft), ACC-M (Adenoid Cystic Carcinoma) |

| CNS Tumors | HS 683, U373, U87, U138 (Human Glioma); C6 (Rat Glioma); BRW (Primitive Neuroectodermal Tumor) nih.gov |

| Adrenal Carcinoma | SW-13 nih.gov |

| Melanoma | SK-MEL-3 nih.gov |

| Multiple Myeloma | Various cell lines nih.gov |

The anticancer activity of this compound is attributed to its ability to modulate multiple cellular pathways and processes critical for cancer cell survival and proliferation. researchgate.netnih.gov A primary mechanism is the induction of apoptosis, or programmed cell death. nih.gov Gossypol functions as a BH3 mimetic agent, binding to and inhibiting anti-apoptotic proteins of the Bcl-2 family, such as Bcl-2 and Bcl-xL. nih.govaacrjournals.orgmedchemexpress.com This inhibition disrupts the mitochondrial outer membrane, leading to the release of pro-apoptotic factors like cytochrome c and subsequent activation of the caspase-dependent apoptotic pathway. nih.govaacrjournals.org

Beyond direct apoptosis induction, gossypol's mechanisms include:

Autophagy Induction : In some malignant cell lines, particularly those resistant to apoptosis with high levels of Bcl-2, gossypol can trigger Bcl-2-dependent autophagy. mdpi.comnih.gov

Cell Cycle Arrest : The compound has been shown to arrest cancer cells in the G0/G1 phase of the cell cycle, thereby inhibiting their proliferation. tandfonline.comresearchgate.net

Inhibition of Signaling Pathways : It can interfere with crucial cell signaling pathways, such as the NF-κB pathway, which is involved in inflammation and cell survival. researchgate.net

Induction of Oxidative Stress : Gossypol treatment can lead to the production of reactive oxygen species (ROS) in tumor cells, causing DNA damage and activating apoptotic pathways. nih.gov

Epigenetic Modulation : Research indicates that this compound can decrease the expression of DNA methyltransferase 1 (DNMT1), suggesting it may act as a demethylating agent to reactivate tumor suppressor genes. It has also been identified as a pan-histone deacetylase (HDAC) inhibitor, affecting class I, II, and IV HDACs, which are key regulators of gene expression. mdpi.com

Inhibition of Angiogenesis : The compound can suppress vascular endothelial growth factor (VEGF), a key signaling protein that stimulates the formation of new blood vessels required for tumor growth. nih.gov

Table 2: Summary of Anticancer Mechanisms of this compound

| Mechanism of Action | Description | Associated Cancer Models |

|---|---|---|

| Inhibition of Bcl-2 Family Proteins | Acts as a BH3 mimetic, binding to and inhibiting anti-apoptotic proteins like Bcl-2 and Bcl-xL. nih.govaacrjournals.org | Leukemia, Prostate Cancer, various other cancers with high Bcl-2/Bcl-xL expression. mdpi.comaacrjournals.org |

| Induction of Apoptosis | Triggers mitochondrial-mediated apoptosis through cytochrome c release and caspase activation. researchgate.netnih.gov | Colon Cancer, Head and Neck Carcinoma, Multiple Myeloma. nih.gov |

| Induction of Autophagy | Promotes Bcl-2 dependent autophagy, especially in apoptosis-resistant cells. mdpi.comnih.gov | Head and Neck Carcinoma, apoptosis-resistant cancer cells. mdpi.comresearchgate.net |

| Cell Cycle Arrest | Halts cell proliferation at the G0/G1 checkpoint. researchgate.net | Benign Prostatic Hyperplasia cells, various cancer cells. tandfonline.comresearchgate.net |

| ROS Production | Elevates levels of reactive oxygen species, leading to oxidative stress and cell death. nih.gov | Multiple Myeloma. nih.gov |

| Epigenetic Regulation | Inhibits DNA methyltransferase 1 (DNMT1) and acts as a pan-histone deacetylase (HDAC) inhibitor. mdpi.com | Adenoid Cystic Carcinoma, Colon Carcinoma, Hepatocellular Carcinoma. mdpi.com |

A significant area of research has been the evaluation of this compound in combination with standard cancer therapies. Pre-clinical studies have repeatedly shown that it can act synergistically with established agents, potentially overcoming drug resistance and enhancing therapeutic efficacy. nih.gov

Synergistic effects have been demonstrated when gossypol is combined with conventional chemotherapy drugs. nih.gov For instance, it has been shown to enhance the anticancer effects of agents like gemcitabine (B846), particularly in resistant cancer cell lines that have high expression levels of the Bcl-2 protein. nih.gov The addition of gossypol to gemcitabine led to a greater decrease in anti-apoptotic genes compared to gemcitabine alone. nih.gov Combination studies with zoledronic acid have also been explored. Furthermore, research indicates that gossypol can act as a radiosensitizer, increasing the effectiveness of radiation therapy in prostate cancer models by potentiating radiation-induced apoptosis. mdpi.comnih.gov These findings suggest that gossypol could be a valuable component of multi-drug regimens. nih.gov

Specific Mechanisms in Various Cancer Cell Lines

Antifertility Research in Animal Models

Long before its anticancer properties were explored, gossypol was identified as a male antifertility agent. mdpi.comtandfonline.com Research in various animal models has sought to elucidate the mechanisms behind its effects on the male reproductive system.

Gossypol exerts its antifertility effects primarily through direct action on spermatogenesis, the process of sperm cell development, rather than through hormonal interference. scholarsresearchlibrary.com Studies in animal models, including rats and hamsters, have shown that gossypol induces dose- and time-dependent damage to the germinal epithelium of the seminiferous tubules. nih.gov

Key inhibitory mechanisms observed in animal models include:

Degeneration of Germ Cells : It causes the degeneration of spermatocytes and late-stage spermatids. nih.gov

Inhibition of Sperm Motility and Function : It leads to a marked decrease in sperm motility and count. scholarsresearchlibrary.comnih.govnih.gov

Damage to Sertoli Cells : The compound can damage Sertoli cells, which are essential for providing structural and nutritional support to developing sperm cells. scholarsresearchlibrary.com

Induction of Sperm Abnormalities : An increase in the number of sperm with abnormal morphologies has been reported. nih.gov

These effects collectively disrupt the production of viable, motile sperm, leading to infertility. scholarsresearchlibrary.com

At the molecular level, this compound targets specific cells and enzymes within the male reproductive system, disrupting critical metabolic and structural processes.

One of the primary cellular targets is the mitochondria within spermatids and spermatozoa. scholarsresearchlibrary.combioscientifica.com Gossypol acts as an uncoupler of oxidative phosphorylation, inhibiting the production of ATP, the main energy currency of the cell. scholarsresearchlibrary.combioscientifica.com This energy depletion is a key factor in the loss of sperm motility.

Gossypol has also been shown to inhibit several key enzymes essential for sperm function and energy metabolism:

Lactate (B86563) Dehydrogenase C4 (LDH-C4) : This testis- and sperm-specific isozyme is a major target. Inhibition of LDH-C4 disrupts the glycolytic pathway in sperm cells. bioscientifica.comnih.gov

Adenosine Triphosphatase (ATPase) : The compound interferes with ATPase activity in both the testis and on spermatozoa, affecting energy-dependent processes. nih.gov

Adenylate Cyclase : Gossypol inhibits soluble adenylate cyclase in the testis and caudal epididymal sperm, an enzyme crucial for the production of cyclic AMP (cAMP), a key signaling molecule in sperm function. nih.gov

Cyclic AMP Phosphodiesterase : In contrast to its inhibitory effects on other enzymes, gossypol treatment leads to a significant increase in the activity of cAMP phosphodiesterase in sperm, which would further deplete cAMP levels. nih.gov

Additionally, gossypol has been found to interfere with the content of β-tubulin in spermatids, affecting the integrity of microtubules that are vital for sperm structure and motility.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| (-)-gossypol |

| AT-101 (R-(-)-gossypol acetic acid) |

| Cisplatin (B142131) |

| Docetaxel (B913) |

| Fluorouracil |

| Gemcitabine |

| Gossypol |

| This compound |

Female Reproductive System Effects and Mechanisms

This compound has been investigated for its effects on the female reproductive system, with research indicating a range of impacts on fertility and reproductive processes. Studies in female rats have demonstrated that this compound can disrupt the normal estrous cycle, leading to irregularities and a longer mean duration of the cycle. nih.govtandfonline.com Furthermore, administration of the compound has been associated with a decrease in the incidence of pregnancy and a reduction in the number of viable embryos. nih.govtandfonline.com

The mechanisms underlying these antifertility effects appear to be multifaceted. One significant finding is the compound's luteolytic activity, which disrupts post-implantation development. bioscientifica.comnih.gov Research has shown that this compound can lead to a significant decrease in serum progesterone (B1679170) concentrations, a hormone crucial for maintaining pregnancy. bioscientifica.comnih.govbioscientifica.com This reduction in progesterone has been observed as early as days 5-6 of pregnancy in rats. bioscientifica.com Some studies suggest that gossypol may have a direct inhibitory action on endometrial receptors, as evidenced by a marked reduction of progesterone concentration and steroid-receptor content in human endometrium after treatment. bioscientifica.com

In-vitro studies on ovarian follicles from rodents and goats have shown that gossypol can directly induce follicular atresia, or degeneration, across all stages of development. nih.gov This direct toxic effect on ovarian follicles suggests that gossypol may impair follicular maturation, which is a critical component of female fertility. nih.gov While some studies in hamsters showed that this compound altered pituitary and ovarian hormones, it did not, in that specific study, affect estrous cycle length, ovulation numbers, or pregnancy rates, though it did cause changes in body weight and liver appearance. nih.gov

A clinical study involving a vaginal gel containing this compound found it to be an effective spermicide. nih.gov Postcoital tests in women who had undergone tubal sterilization showed that the gel significantly decreased the number of spermatozoa in the cervical mucus and immobilized the majority of those present. nih.gov

Table 1: Effects of this compound on Female Reproductive Parameters in Animal Studies

| Parameter | Animal Model | Observed Effect | Reference(s) |

| Estrous Cycle | Rat | Irregular cycles, increased duration | nih.govtandfonline.com |

| Pregnancy Incidence | Rat | Decreased | nih.govtandfonline.com |

| Embryo Viability | Rat | Reduced number of viable embryos | nih.govtandfonline.com |

| Serum Progesterone | Rat | Significantly decreased | bioscientifica.comnih.govbioscientifica.com |

| Implantation | Rat | Disrupts post-implantation development | bioscientifica.comnih.gov |

| Ovarian Follicles | Rat, Mouse, Goat | Increased atresia (degeneration) | nih.gov |

| Pituitary/Ovarian Hormones | Hamster | Altered during proestrus and estrus | nih.gov |

Antiviral Activity Research

Spectrum of Activity Against Viral Pathogens

This compound has demonstrated a broad spectrum of antiviral activity in preclinical research, showing inhibitory effects against several enveloped and non-enveloped viruses. jetir.orgrsc.org Its activity has been noted against human immunodeficiency virus (HIV), herpes simplex virus type 2 (HSV-2), hepatitis C virus (HCV), and various influenza viruses. jetir.orgontosight.ai

Research has highlighted gossypol's efficacy against HIV-1, with studies showing that both the racemic mixture and its individual enantiomers can inhibit viral replication. capes.gov.br Similarly, it has a pronounced, dose-dependent inhibitory effect on HSV-2, the virus responsible for genital herpes. nih.gov The compound has also been investigated for its activity against other significant human pathogens, including Zika virus (ZIKV), Dengue virus (DENV), and coronaviruses. researchgate.net Further studies have confirmed its inhibitory potential against the main protease (Mpro) of SARS-CoV-2. mdpi.com Additionally, research has extended to its effects on pseudorabies virus (PRV) and tobacco mosaic virus (TMV), indicating a wide range of potential antiviral applications. rsc.orgresearchgate.netnih.gov

Table 2: Spectrum of Viral Pathogens Inhibited by this compound

| Virus | Virus Type | Research Finding | Reference(s) |

| Human Immunodeficiency Virus (HIV-1) | Enveloped RNA | Inhibition of viral replication | ontosight.aicapes.gov.br |

| Herpes Simplex Virus Type 2 (HSV-2) | Enveloped DNA | Pronounced, dose-dependent inhibition of infection | nih.govnih.gov |

| Hepatitis C Virus (HCV) | Enveloped RNA | Inhibition of viral replication | ontosight.ai |

| Influenza A Virus (H5N1) | Enveloped RNA | Antiviral activity demonstrated in cell culture | rsc.orgmedchemexpress.com |

| Zika Virus (ZIKV) | Enveloped RNA | Potent inhibitory effects | researchgate.net |

| Dengue Virus (DENV) | Enveloped RNA | Inhibitory effects against various serotypes | researchgate.net |

| SARS-CoV-2 | Enveloped RNA | Inhibitory effect on the main protease (Mpro) | mdpi.com |

| Pseudorabies Virus (PRV) | Enveloped DNA | Inhibition of replication and adsorption | researchgate.netnih.gov |

| Tobacco Mosaic Virus (TMV) | Non-enveloped RNA | Antiviral activity demonstrated | rsc.org |

Mechanisms of Viral Inhibition

The mechanisms by which this compound inhibits viral pathogens are varied and often target specific stages of the viral life cycle. A primary mechanism is the inhibition of viral entry into host cells. rsc.org For enveloped viruses like HIV and ZIKV, gossypol has been shown to target the viral envelope proteins. rsc.orgresearchgate.net In the case of ZIKV, it binds with high affinity to the E protein, particularly the DIII region, effectively blocking the virus from entering host cells. researchgate.net

Another key mechanism is the direct inactivation of viral particles. Studies have shown that gossypol can inactivate the infectivity of enveloped viruses such as herpes simplex virus and parainfluenza virus. nih.gov For pseudorabies virus (PRV), research indicates that gossypol inhibits viral proliferation by blocking the adsorption of the virus onto the cell surface. nih.gov

Furthermore, gossypol can interfere with viral replication processes. For tobacco mosaic virus (TMV), the antiviral mechanism is linked to the induction of reactive oxygen species (ROS), specifically superoxide (B77818) anions (O₂˙⁻), in the host plant, which leads to extreme resistance against the virus. rsc.org In the context of SARS-CoV-2, this compound has been identified as an inhibitor of the main protease (Mpro), an enzyme essential for viral replication. mdpi.com

Antimicrobial and Antiparasitic Research

Antibacterial and Antifungal Mechanisms

This compound exhibits significant antimicrobial properties, acting against a range of bacteria and fungi. jetir.org Its antibacterial activity is particularly pronounced against Gram-positive bacteria, including pathogenic strains like Staphylococcus aureus (both methicillin-sensitive and methicillin-resistant) and Bacillus subtilis. nih.govresearchgate.netmdpi.com While generally less effective against Gram-negative bacteria, its inhibitory activity can be enhanced when the outer membrane is permeabilized. researchgate.net

A key mechanism of its antibacterial action is the disruption of bacterial cell division. nih.gov Research has shown that gossypol acetate (B1210297) directly targets the Filamenting temperature-sensitive mutant Z (FtsZ) protein. nih.govresearchgate.net FtsZ is an essential protein that forms a ring at the division site and is crucial for bacterial cytokinesis. By inhibiting the GTPase activity of FtsZ and interfering with its assembly, gossypol acetate blocks cell division, leading to cell elongation and eventual lysis. nih.govresearchgate.net

In the realm of antifungal activity, gossypol and its derivatives have demonstrated significant growth inhibition against a diverse collection of filamentous fungi. acs.org This includes economically important and pathogenic species such as Aspergillus flavus, Aspergillus parasiticus, Fusarium graminearum, and Penicillium chrysogenum. acs.org Gossypolone (B1671996), a derivative, showed 100% growth inhibition against most fungi tested. acs.org Furthermore, gossypol derivatives like apogossypolone (B605540) have been found to be potent inhibitors of aflatoxin biosynthesis, a toxic secondary metabolite produced by some Aspergillus species. acs.org

Table 3: Antibacterial and Antifungal Activity of this compound

| Organism Type | Specific Organism(s) | Observed Effect/Mechanism | Reference(s) |

| Gram-positive Bacteria | Bacillus subtilis, Staphylococcus aureus (MSSA & MRSA) | Inhibition of growth; Targets FtsZ protein to block cell division | nih.govresearchgate.netmdpi.com |

| Gram-negative Bacteria | Edwardsiella ictaluri | Inhibitory effect on growth | nih.gov |

| Filamentous Fungi | Aspergillus spp., Fusarium spp., Penicillium spp. | Significant growth inhibition | acs.org |

| Fungal Toxin | Aflatoxin, Ochratoxin A | Inhibition of biosynthesis | acs.org |

Antiprotozoal Activity and Targets

Preclinical research has established the activity of this compound against several protozoan parasites. jetir.org Notably, it has demonstrated significant antimalarial activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria in humans. researchgate.netnih.gov Its efficacy has been observed against both chloroquine-susceptible and chloroquine-resistant strains of the parasite. researchgate.netnih.gov While the precise molecular targets are still under investigation, the effectiveness against resistant strains suggests a mechanism of action that may differ from existing antimalarial drugs. researchgate.net